molecular formula C9H10O2S B3212317 S-2-Methoxyphenylthioacetate CAS No. 109963-06-6

S-2-Methoxyphenylthioacetate

Cat. No. B3212317
CAS RN: 109963-06-6
M. Wt: 182.24 g/mol
InChI Key: UGYOFXSIYVNMOM-UHFFFAOYSA-N
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Description

S-2-Methoxyphenylthioacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioester derivative of 2-methoxyphenol, which is commonly known as guaiacol. S-2-Methoxyphenylthioacetate has been used in various experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of S-2-Methoxyphenylthioacetate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cancer development.
Biochemical and Physiological Effects:
S-2-Methoxyphenylthioacetate has been shown to exert various biochemical and physiological effects, including:
1. Modulation of oxidative stress: S-2-Methoxyphenylthioacetate has been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
2. Modulation of inflammation: S-2-Methoxyphenylthioacetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Modulation of cancer development: S-2-Methoxyphenylthioacetate has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using S-2-Methoxyphenylthioacetate in lab experiments include:
Advantages:
1. S-2-Methoxyphenylthioacetate is a relatively stable compound that can be easily synthesized and purified.
2. S-2-Methoxyphenylthioacetate has been extensively studied, and its potential applications in scientific research are well-established.
3. S-2-Methoxyphenylthioacetate is relatively inexpensive compared to other compounds used in scientific research.
Limitations:
1. S-2-Methoxyphenylthioacetate may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
2. The exact mechanism of action of S-2-Methoxyphenylthioacetate is not fully understood, which can make it difficult to interpret experimental results.
3. S-2-Methoxyphenylthioacetate may have potential side effects that need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on S-2-Methoxyphenylthioacetate, including:
1. Investigating the potential use of S-2-Methoxyphenylthioacetate in the prevention and treatment of neurodegenerative diseases.
2. Investigating the potential use of S-2-Methoxyphenylthioacetate in the prevention and treatment of cardiovascular diseases.
3. Investigating the potential use of S-2-Methoxyphenylthioacetate in the development of new cancer therapies.
4. Investigating the potential use of S-2-Methoxyphenylthioacetate in the prevention and treatment of inflammatory bowel diseases.
5. Investigating the potential use of S-2-Methoxyphenylthioacetate in the development of new antioxidant and anti-inflammatory drugs.
Conclusion:
S-2-Methoxyphenylthioacetate is a promising compound that has potential applications in various scientific research fields. Its antioxidant, anti-inflammatory, and anticancer activities make it a potential candidate for the development of new therapies for various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

S-2-Methoxyphenylthioacetate has been used in various scientific research applications, including:
1. Antioxidant activity: S-2-Methoxyphenylthioacetate has been shown to possess antioxidant activity, which makes it a potential candidate for use in the prevention and treatment of oxidative stress-related diseases.
2. Anti-inflammatory activity: S-2-Methoxyphenylthioacetate has been shown to possess anti-inflammatory activity, which makes it a potential candidate for use in the treatment of inflammatory diseases.
3. Anticancer activity: S-2-Methoxyphenylthioacetate has been shown to possess anticancer activity, which makes it a potential candidate for use in the development of new cancer therapies.

properties

IUPAC Name

S-(2-methoxyphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYOFXSIYVNMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-Methoxyphenylthioacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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